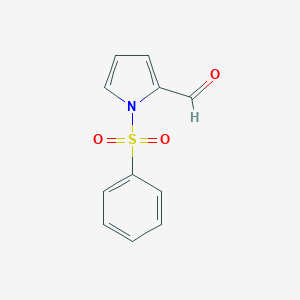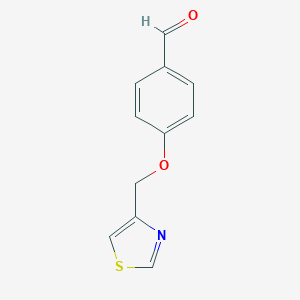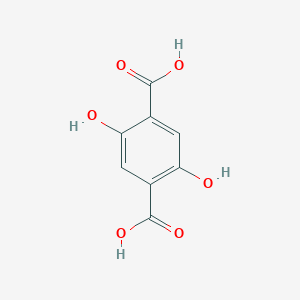![molecular formula C17H12ClN3S B184382 Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- CAS No. 82450-99-5](/img/structure/B184382.png)
Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-, also known as TzTR-1, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- varies depending on its application. In cancer research, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- induces apoptosis in cancer cells by activating the caspase-3 pathway. In antimicrobial research, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- disrupts bacterial cell membranes by binding to phospholipids and causing membrane damage. In metal ion sensing research, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- binds to copper ions and undergoes a conformational change, resulting in a fluorescent signal.
生化学的および生理学的効果
Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has been found to have various biochemical and physiological effects, including inducing apoptosis in cancer cells, disrupting bacterial cell membranes, and binding to metal ions. In addition, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- is its versatility, as it has shown potential in various scientific research applications. In addition, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has low toxicity in vitro and in vivo, making it a safer alternative to other compounds. However, one of the limitations of Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- research, including exploring its potential as an anticancer agent, antimicrobial agent, and metal ion sensor. In addition, further research is needed to optimize the synthesis method of Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- and improve its solubility in water. Finally, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- could be further modified to enhance its potency and selectivity for specific applications.
合成法
Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- can be synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with 2-amino-4-methylphenol to yield 6-(4-chlorophenyl)-2-(4-methylphenyl)-2,3-dihydro-1,3-benzothiazol-4-one. This intermediate is then reacted with hydrazine hydrate and ammonium thiocyanate to produce Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)-.
科学的研究の応用
Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has shown potential in various scientific research applications, including as an anticancer agent, an antimicrobial agent, and a fluorescent probe for metal ions. In cancer research, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. In antimicrobial research, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has exhibited potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In metal ion sensing research, Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- has been used as a fluorescent probe for the detection of copper ions.
特性
CAS番号 |
82450-99-5 |
|---|---|
製品名 |
Thiazolo[3,2-b][1,2,4]triazole, 6-(4-chlorophenyl)-2-(4-methylphenyl)- |
分子式 |
C17H12ClN3S |
分子量 |
325.8 g/mol |
IUPAC名 |
6-(4-chlorophenyl)-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C17H12ClN3S/c1-11-2-4-13(5-3-11)16-19-17-21(20-16)15(10-22-17)12-6-8-14(18)9-7-12/h2-10H,1H3 |
InChIキー |
BGQKJBBTEFIMRW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)Cl |
正規SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)

![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)



![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)



![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)


